molecular formula C19H21N3O B2656808 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine CAS No. 338404-30-1

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine

Cat. No.: B2656808
CAS No.: 338404-30-1
M. Wt: 307.397
InChI Key: DRSAPWBKSVMDKU-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine is an organic compound with the molecular formula C19H21N3O and a molecular weight of 307.39 g/mol . This compound belongs to the phthalazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine typically involves the alkylation of phthalazine derivatives. One common method is the nucleophilic substitution reaction (SN2) where the nitrogen atom in the phthalazine ring is alkylated with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalazine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: Phthalazine oxides.

    Reduction: Reduced phthalazine derivatives.

    Substitution: N-substituted phthalazine derivatives.

Scientific Research Applications

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzylphthalazin-1-amine
  • N-(3-methoxypropyl)phthalazin-1-amine
  • 4-benzyl-N-(2-methoxyethyl)phthalazin-1-amine

Uniqueness

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxypropyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-23-13-7-12-20-19-17-11-6-5-10-16(17)18(21-22-19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSAPWBKSVMDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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